molecular formula C6H6As2O4 B14744929 [4-(Oxoarsanyl)phenyl]arsonic acid CAS No. 5410-80-0

[4-(Oxoarsanyl)phenyl]arsonic acid

Cat. No.: B14744929
CAS No.: 5410-80-0
M. Wt: 291.95 g/mol
InChI Key: OBQRZPKUCRMVPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Oxoarsanyl)phenyl]arsonic acid typically involves the reaction of arsenic trioxide with aniline in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

[4-(Oxoarsanyl)phenyl]arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different arsenic-containing compounds, which can be further utilized in various applications .

Scientific Research Applications

[4-(Oxoarsanyl)phenyl]arsonic acid has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which [4-(Oxoarsanyl)phenyl]arsonic acid exerts its effects involves the interaction with cellular components, leading to the disruption of metabolic processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cell death. The molecular pathways involved include the inhibition of DNA synthesis and the disruption of cellular respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Oxoarsanyl)phenyl]arsonic acid is unique due to its specific structure, which allows for targeted interactions with cellular components. Its antimicrobial properties and potential therapeutic applications make it a valuable compound in various fields .

Properties

IUPAC Name

(4-arsorosophenyl)arsonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6As2O4/c9-7-5-1-3-6(4-2-5)8(10,11)12/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRZPKUCRMVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[As]=O)[As](=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6As2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968985
Record name [4-(Oxoarsanyl)phenyl]arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5410-80-0
Record name ANTINEOPLASTIC-12685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(Oxoarsanyl)phenyl]arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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